molecular formula C18H19NO2 B8115536 2-hydroxy-1-methoxyaporphine

2-hydroxy-1-methoxyaporphine

Cat. No.: B8115536
M. Wt: 281.3 g/mol
InChI Key: AKXOIHNFHOEPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-hydroxy-1-methoxyaporphine involves several steps, including the use of specific reagents and reaction conditions. One of the synthetic routes includes the oxidation of korseveridine with chromium trioxide in acetic acid This method yields the monoketone korseveridinone, which can be further processed to obtain this compound

Chemical Reactions Analysis

2-hydroxy-1-methoxyaporphine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like chromium trioxide, leading to the formation of ketones.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include chromium trioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

2H1M has been identified as a significant active ingredient in various herbal formulations, particularly in Jiang-Zhi-Ning (JZN), a TCM remedy. Research indicates that 2H1M exhibits notable pharmacodynamic effects, contributing to the overall efficacy of JZN in treating conditions such as hyperlipidemia and metabolic disorders. Its mechanism of action includes the modulation of lipid metabolism and anti-inflammatory properties .

Metabolism and Bioavailability

The metabolic pathways of 2H1M have been extensively studied using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). These studies have revealed that 2H1M undergoes significant biotransformation in vivo, resulting in various phase II metabolites, including glucuronides and sulfates. The identification of these metabolites not only aids in understanding the pharmacokinetics of 2H1M but also underscores its potential toxicity and reactivity .

Anti-Diabetic Effects

Recent studies have highlighted the potential of 2H1M in improving insulin sensitivity. In a controlled study involving diabetic models, 2H1M demonstrated significant effects on glucose metabolism, suggesting its utility as a therapeutic agent for managing diabetes .

Neuroprotective Effects

Research indicates that 2H1M may possess neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative disease therapies .

Antioxidant Activity

The antioxidant properties of 2H1M have been documented, with findings suggesting that it can scavenge free radicals effectively. This property is crucial for developing functional foods or nutraceuticals aimed at preventing oxidative stress-related diseases .

Case Studies and Clinical Trials

Several case studies have investigated the effects of 2H1M in clinical settings:

  • Case Study on Hyperlipidemia : A clinical trial involving patients with elevated cholesterol levels showed that administration of JZN containing 2H1M resulted in significant reductions in LDL cholesterol and triglycerides while improving HDL levels .
  • Neuroprotection in Animal Models : Experimental models treated with 2H1M exhibited reduced markers of neuroinflammation and improved cognitive function compared to control groups, indicating its potential role in treating Alzheimer's disease .

Research Findings Summary Table

Application AreaKey FindingsReferences
Anti-Diabetic EffectsImproved insulin sensitivity in diabetic models
Neuroprotective EffectsMitigated oxidative stress-induced neuronal damage
Antioxidant ActivityEffective scavenging of free radicals
Hyperlipidemia TreatmentSignificant reduction in cholesterol levels

Mechanism of Action

The mechanism of action of 2-hydroxy-1-methoxyaporphine involves its interaction with specific molecular targets and pathways. As an isoquinoline alkaloid, this compound can interact with various enzymes and receptors in the body, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that this compound may modulate neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

2-hydroxy-1-methoxyaporphine is similar to other isoquinoline alkaloids, such as:

    Berberine: Known for its antimicrobial and anti-inflammatory properties.

    Papaverine: Used as a vasodilator in medical treatments.

This compound’s distinct properties and wide range of applications make it a compound of significant interest in scientific research and industry.

Biological Activity

2-Hydroxy-1-methoxyaporphine (2H1M) is an isoquinoline alkaloid derived from the plant Nelumbo nucifera, commonly known as the lotus flower. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including case studies, mechanisms of action, and potential therapeutic applications.

2H1M is characterized by its unique molecular structure, which allows it to interact with various biological targets. Its primary mechanism of action involves modulation of neurotransmitter systems and interaction with specific enzymes and receptors. Notably, 2H1M has been shown to inhibit cytochrome P450 enzyme CYP2D6, which is crucial for drug metabolism in the liver .

PropertyDescription
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.28 g/mol
CAS Number33770-27-3
SolubilitySoluble in methanol and ethanol

Biological Activities

Research has identified several significant biological activities attributed to 2H1M:

  • Anti-Diabetic Activity : In vitro studies demonstrate that 2H1M enhances glucose consumption in 3T3-L1 adipocytes, comparable to the effects of the anti-diabetic drug rosiglitazone. At a concentration of 2 μg/mL, it stimulated glucose uptake significantly .
  • Anti-Inflammatory Effects : Preliminary investigations suggest that 2H1M may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.
  • Antioxidant Activity : The compound exhibits antioxidant effects that could be beneficial in mitigating oxidative stress-related diseases, a common pathway in diabetes and cardiovascular conditions .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
Anti-DiabeticIncreases glucose consumption
Anti-InflammatoryPotential anti-inflammatory effects
AntioxidantReduces oxidative stress

Case Studies and Clinical Applications

A study on Nelumbo nucifera extracts indicated that 2H1M was responsible for significant pharmacodynamic actions, particularly in metabolic regulation . Further research is necessary to explore its clinical applications fully.

Case Study: Glucose Consumption Stimulation

In a controlled laboratory setting, adipocytes treated with varying concentrations of 2H1M showed marked increases in glucose uptake. This effect was measured alongside known pharmacological agents, establishing a comparative baseline for future clinical trials .

Future Directions and Research Implications

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

  • Clinical Trials : To establish safety and efficacy profiles in human subjects.
  • Mechanistic Studies : To elucidate the pathways through which 2H1M exerts its biological effects.
  • Metabolite Analysis : Investigating the metabolites formed during metabolism to assess their biological activity and potential toxicity.

Properties

IUPAC Name

1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOIHNFHOEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Floribundine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3153-55-7
Record name Floribundine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 196 °C
Record name Floribundine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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